2-Amine vs. 3-Amine Regiochemistry
The target compound (2-amine, CAS 2803862-68-0) and its positional isomer (3-amine, CAS 2648938-63-8) share identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol) but differ in the attachment point of the primary amine group on the pyrazole ring . This regiochemical variation alters the predicted electronic distribution: the 2-amine positions the –NH₂ group adjacent to the N1 bridgehead nitrogen, creating a distinct hydrogen-bond donor vector compared to the 3-amine, where the –NH₂ is positioned one carbon removed from the bridgehead . Vendor-supplied comparative notes indicate that the 3-amine substitution pattern 'significantly influences biological activity and chemical reactivity' relative to the 2-amine . No head-to-head biological assay data directly comparing these two isomers has been identified in the public domain.
| Evidence Dimension | Amine substituent position on pyrazole ring (regiochemistry) |
|---|---|
| Target Compound Data | 2-amine: –NH₂ on C2 of pyrazole (adjacent to N1 bridgehead); CAS 2803862-68-0; MW 153.18; SMILES Nc1cc2n(n1)CCCCO2 |
| Comparator Or Baseline | 3-amine: –NH₂ on C3 of pyrazole (one carbon removed from N1 bridgehead); CAS 2648938-63-8; MW 153.18; SMILES Nc1cn2n(c1)CCCCO2 (isomeric) |
| Quantified Difference | Regiochemical isomerism; no quantitative biological difference measured in direct head-to-head published assay. Structural difference confirmed by distinct CAS numbers, InChI Keys, and SMILES strings. |
| Conditions | Structural identity confirmed by CAS registry and SMILES notation . |
Why This Matters
In lead optimization, the position of a hydrogen-bond-donating amine can dictate target binding geometry and selectivity; procurement of the correct regioisomer is essential for reproducible SAR studies.
